1-Cyclopentylpiperidin-4-amine hydrochloride
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Overview
Description
1-Cyclopentylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C10H20Cl2N2. It is a derivative of piperidine, a six-membered ring containing five methylene groups and one amine group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Cyclopentylpiperidin-4-amine hydrochloride involves several steps. One common method includes the following steps:
Ring-Opening Addition Reaction: Ethylene oxide gas is added to a mixed solution of a first solvent and cyclopentylamine, resulting in bis(2-hydroxyethyl)-cyclopentylamine.
Chlorination: The bis(2-hydroxyethyl)-cyclopentylamine is then added to a second solvent, followed by the addition of a chlorinating agent to obtain bis(2-chloroethyl)-cyclopentylamine.
Substitution Reaction: The bis(2-chloroethyl)-cyclopentylamine is added to a mixed solution of water and hydrazine hydrate, resulting in the formation of 1-Cyclopentylpiperidin-4-amine.
Industrial production methods typically involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-Cyclopentylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopentylpiperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-Cyclopentylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. It primarily acts on neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopentylpiperidin-4-amine hydrochloride can be compared with other piperidine derivatives:
Piperidine: The parent compound, widely used in organic synthesis.
1-Amino-4-cyclopentylpiperazine: Another derivative with similar applications but different structural features.
Cyclopentolate: Used in ophthalmology for its anticholinergic effects.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H21ClN2 |
---|---|
Molecular Weight |
204.74 g/mol |
IUPAC Name |
1-cyclopentylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H20N2.ClH/c11-9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8,11H2;1H |
InChI Key |
ZUSFNGHXTPVLHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)N.Cl |
Origin of Product |
United States |
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